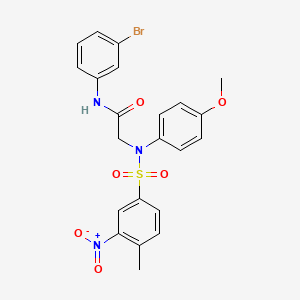![molecular formula C26H20ClNO6 B5095826 N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide](/img/structure/B5095826.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: 2-chlorobenzaldehyde, chromen-4-one derivative
Conditions: Aldol condensation
Product: 3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen
Step 3: Formation of Benzodioxole Ring
Reagents: 1,3-benzodioxole, appropriate coupling agents
Conditions: Coupling reaction
Product: N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the chlorophenyl group and the benzodioxole ring. The final step involves the formation of the amide bond.
-
Step 1: Synthesis of Chromen-4-one Core
Reagents: 2-hydroxyacetophenone, ethyl acetoacetate
Conditions: Base-catalyzed cyclization
Product: Chromen-4-one derivative
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the chromen-4-one moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: Oxidized derivatives of the benzodioxole ring
Reduction: Reduced chromen-4-one derivatives
Substitution: Substituted chlorophenyl derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring and the chromen-4-one moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-bromophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and biological activity.
- Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and interactions with biological targets.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO6/c1-14-20(31-12-23(29)28-16-7-9-21-22(11-16)33-13-32-21)10-8-18-25(30)24(15(2)34-26(14)18)17-5-3-4-6-19(17)27/h3-11H,12-13H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGFZOMFDIOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
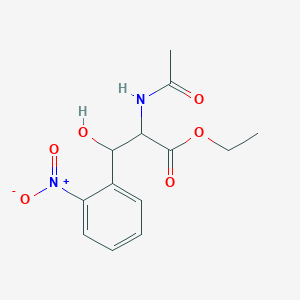
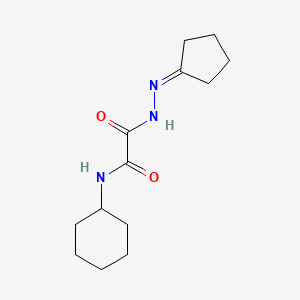
![(5Z)-1-(4-ethoxyphenyl)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5095759.png)
![(1R*,3s,6r,8S*)-4-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5095766.png)
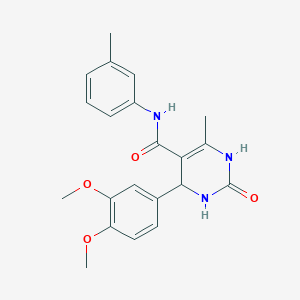
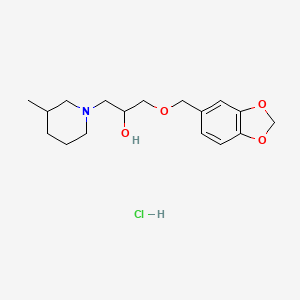
![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5095794.png)

![{3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5095810.png)
![4-nitro-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5095813.png)

![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5095836.png)
![N-(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5095839.png)
